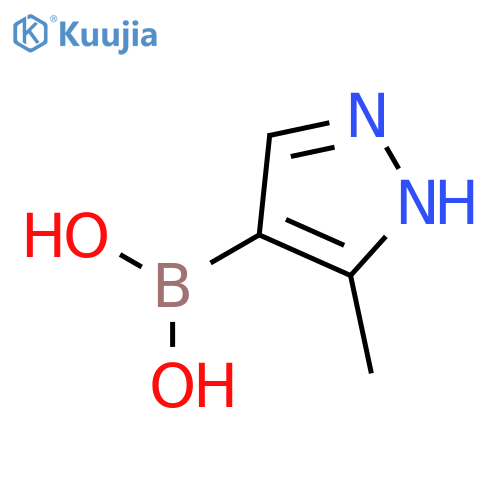

Cas no 1093961-41-1 ((5-Methyl-1H-pyrazol-4-yl)boronic acid)

1093961-41-1 structure

商品名:(5-Methyl-1H-pyrazol-4-yl)boronic acid

(5-Methyl-1H-pyrazol-4-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (5-Methyl-1H-pyrazol-4-yl)boronic acid

- (3-Methyl-1H-pyrazol-4-yl)boronic acid

- MFCD12546507

- SCHEMBL578136

- W13800

- A895052

- DTXSID601273878

- 3-methylpyrazole-4-boronic acid, AldrichCPR

- 3-methyl-1H-pyrazol-4-ylboronic acid

- AMY32783

- 5-Methyl-1H-pyrazol-4-yl)boronic acid

- AKOS006344053

- DA-15845

- AS-49919

- EN300-212614

- O10132

- 1071455-14-5

- DB-336138

- A895696

- ZYXMOCKFGABUGK-UHFFFAOYSA-N

- 1093961-41-1

- B-(3-Methyl-1H-pyrazol-4-yl)boronic acid

- 3-METHYL-2H-PYRAZOL-4-YLBORONIC ACID

- AKOS016007274

- AMY1105

- SY034834

- 3-Methyl-1H-pyrazole-4-boronic acid

- (5-Methyl-1H-pyrazol-4-yl)boronicacid

- CS-0028796

- 3-METHYLPYRAZOLE-4-BORONIC ACID

-

- インチ: InChI=1S/C4H7BN2O2/c1-3-4(5(8)9)2-6-7-3/h2,8-9H,1H3,(H,6,7)

- InChIKey: ZYXMOCKFGABUGK-UHFFFAOYSA-N

- ほほえんだ: B(C1=C(NN=C1)C)(O)O

計算された属性

- せいみつぶんしりょう: 126.0600576 g/mol

- どういたいしつりょう: 126.0600576 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 125.92

- トポロジー分子極性表面積: 69.1Ų

(5-Methyl-1H-pyrazol-4-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM371323-1g |

(5-Methyl-1H-pyrazol-4-yl)boronic acid |

1093961-41-1 | 95%+ | 1g |

$371 | 2023-01-04 |

(5-Methyl-1H-pyrazol-4-yl)boronic acid 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

1093961-41-1 ((5-Methyl-1H-pyrazol-4-yl)boronic acid) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1093961-41-1)(5-Methyl-1H-pyrazol-4-yl)boronic acid

清らかである:99%

はかる:1g

価格 ($):303.0